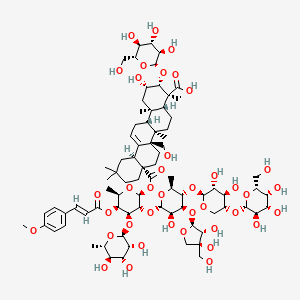

Onjisaponin A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

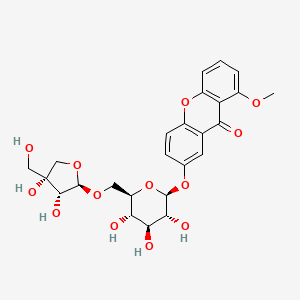

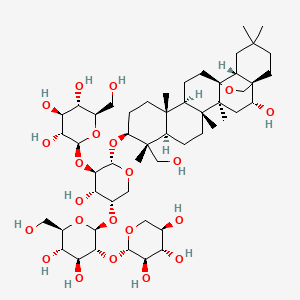

Onjisaponin A is a natural product . It is a type of triterpenoid saponin , which are a class of natural compounds widely distributed in the plant kingdom. They are known for their various biological activities, including anti-inflammatory, immunomodulatory, antiviral, and anticancer effects .

Synthesis Analysis

The synthesis of Onjisaponin A is likely to involve the action of an enzyme called β-amyrin synthase, which catalyzes the cyclization of oxidosqualene to form β-amyrin, a common precursor of oleanane-type triterpene saponins . This enzyme plays a crucial role in the control of oleanane-type triterpene saponin biosynthesis .Applications De Recherche Scientifique

Neuroprotective Effects

Autophagy Induction and Neurodegenerative Disease Protein Degradation : Onjisaponin B, a closely related compound to Onjisaponin A, has been identified as an autophagy enhancer with potential neuroprotective effects. It enhances the clearance of mutant huntingtin and reduces the level and aggregation of α-synuclein, which are crucial in neurodegenerative diseases (Wu et al., 2015).

Alzheimer’s Disease : Onjisaponin B has been found to reduce β-amyloid production and improve cognitive impairments in Alzheimer’s disease models. It promotes the degradation of amyloid precursor protein, suggesting a potential therapeutic application for Alzheimer’s disease (Li et al., 2016).

Cognitive Impairment Prevention in Aging Models : Onjisaponin B has shown significant effectiveness in attenuating cognitive changes induced by D-galactose in aging rats. It improved antioxidant and anti-inflammatory capacity in the hippocampus, which is vital for cognitive function (Li et al., 2018).

Immune-Mediated and SIRT1 Pathways

- Cognitive Loss Prevention : Onjisaponin B was effective in preventing cognitive impairment in lipopolysaccharide-induced cognitive deficits in rats. It showed antioxidant, anti-inflammatory, and anti-apoptosis signaling, mediated via the SIRT1 pathway, highlighting its potential as a therapeutic candidate for cognitive deficits (Li et al., 2018).

Gastrointestinal Function

- Effects on Rats' Gastrointestinal Function : A comparative study on Polygala tenuifolia, which contains Onjisaponin B, showed that processing with licorice could reduce the inhibitory effects of raw Polygala tenuifolia on gastrointestinal function in rats. This study contributes to understanding the processing mechanism and clinical application of Polygala tenuifolia (Cui et al., 2021).

Depression Treatment

- Experimental Depression in Mice : Research on Onjisaponin B has demonstrated its potential to attenuate depression severity in mice models. It inhibits monoamine oxidase A activity and increases neurotransmitters in the brain, suggesting its potential application in treating depression (Li et al., 2021).

Parkinson’s Disease

- Neurodegeneration in Parkinson’s Disease : Onjisaponin B has shown efficacy in alleviating dopaminergic neurodegeneration in mouse models of Parkinson's disease. It acts through anti-oxidant and anti-inflammatory activities, mediated by the RhoA/ROCK2 signaling pathway (Peng et al., 2020).

Glutamate Release Inhibition

- Inhibition of Glutamate Release : Onjisaponin B was found to attenuate glutamate release in rat astrocytes subjected to oxygen and glucose deprivation. This inhibition occurs through the Ca2+/CaMKII and Cx43 pathways, suggesting a role in post-stroke depression management (Mao et al., 2021).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Onjisaponin B has been shown to have potential therapeutic effects against neurodegenerative diseases such as Alzheimer’s and Parkinson’s by enhancing autophagy and accelerating the degradation of mutant proteins . This suggests that Onjisaponin A and other saponins from Radix Polygalae could be promising candidates for further drug discovery and development .

Propriétés

IUPAC Name |

(2S,3R,4S,4aR,6aR,6bR,8aS,12aS,14aR,14bR)-8a-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-5-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]oxy-6-methyl-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxycarbonyl-2-hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C80H120O39/c1-32-46(87)50(91)54(95)66(107-32)116-61-59(113-45(86)17-12-35-10-13-36(104-9)14-11-35)34(3)109-70(62(61)117-69-57(98)60(115-71-63(99)80(103,30-84)31-106-71)58(33(2)108-69)114-65-53(94)49(90)42(28-105-65)112-67-55(96)51(92)47(88)40(26-81)110-67)119-73(102)78-21-20-74(4,5)24-38(78)37-15-16-43-75(6)25-39(85)64(118-68-56(97)52(93)48(89)41(27-82)111-68)77(8,72(100)101)44(75)18-19-76(43,7)79(37,29-83)23-22-78/h10-15,17,32-34,38-44,46-71,81-85,87-99,103H,16,18-31H2,1-9H3,(H,100,101)/b17-12+/t32-,33-,34+,38-,39-,40+,41+,42+,43+,44+,46-,47-,48+,49-,50+,51-,52-,53+,54+,55+,56+,57+,58-,59-,60-,61-,62+,63-,64-,65-,66-,67-,68-,69-,70-,71-,75+,76+,77-,78-,79-,80+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKQAXWOMIQHQI-FLQRPQLASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)OC4C(C(C(CO4)OC5C(C(C(C(O5)CO)O)O)O)O)O)OC6C(C(CO6)(CO)O)O)O)OC(=O)C78CCC(CC7C9=CCC1C(C9(CC8)CO)(CCC2C1(CC(C(C2(C)C(=O)O)OC1C(C(C(C(O1)CO)O)O)O)O)C)C)(C)C)C)OC(=O)C=CC1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)O[C@H]6[C@@H]([C@](CO6)(CO)O)O)O)OC(=O)[C@@]78CC[C@@]9(C(=CC[C@H]1[C@]9(CC[C@@H]2[C@@]1(C[C@@H]([C@@H]([C@@]2(C)C(=O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)C)C)[C@@H]7CC(CC8)(C)C)CO)C)OC(=O)/C=C/C1=CC=C(C=C1)OC)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C80H120O39 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1705.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Onjisaponin A | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(6aR)-4,6,6a,7,8,9-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl]piperazine-2,6-dione](/img/structure/B1261867.png)

![[(1R,2R,4R,6S,7S,9R,10R,11R)-6-(furan-3-yl)-17-hydroxy-1,7,11,15,15-pentamethyl-14,18-dioxo-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadeca-12,16-dien-9-yl] acetate](/img/structure/B1261871.png)

![(2S,6R,9S,10S)-4,10-dibromo-9-chloro-2,5,5,9-tetramethylspiro[5.5]undec-3-en-1-one](/img/structure/B1261874.png)

![[(3aR,6E,9R,10E,14E,15aS)-6,10,14-trimethyl-3-methylidene-2-oxo-3a,4,5,8,9,12,13,15a-octahydrocyclotetradeca[b]furan-9-yl] acetate](/img/structure/B1261875.png)

![(9R,10S,13R,14R,17R)-10,13,15-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,6,9,11,12,14,16,17-dodecahydrocyclopenta[a]phenanthrene-3,15-diol](/img/structure/B1261885.png)

![2-(4-benzhydrylpiperazin-1-yl)ethyl 5-[(4R,6R)-4,6-dimethyl-2-oxo-1,3,2lambda5-dioxaphosphinan-2-yl]-2,6-dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate](/img/structure/B1261890.png)